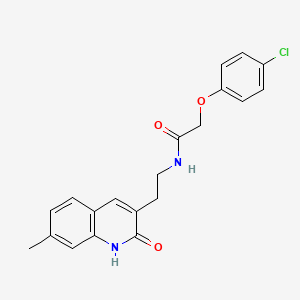![molecular formula C22H14ClFN2O2 B2407346 (2Z)-2-[(5-chloro-2-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide CAS No. 1327176-75-9](/img/structure/B2407346.png)
(2Z)-2-[(5-chloro-2-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-2-[(5-chloro-2-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. The compound is also known as CCFP and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of CCFP is not fully understood. However, it has been suggested that CCFP inhibits the activity of various enzymes and signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the JAK/STAT pathway. CCFP has also been shown to induce apoptosis by activating the caspase pathway.
Biochemical and Physiological Effects:
CCFP has been found to have various biochemical and physiological effects. In vitro studies have shown that CCFP inhibits the growth of cancer cells and induces apoptosis. CCFP has also been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation. In vivo studies have shown that CCFP has neuroprotective effects and improves cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CCFP has several advantages for lab experiments, including its relatively low cost, ease of synthesis, and potential applications in various research fields. However, CCFP also has some limitations, including its low solubility in water and potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for CCFP research. One possible direction is to investigate the potential applications of CCFP in combination with other drugs or therapies. Another possible direction is to investigate the potential applications of CCFP in other research fields, such as cardiovascular disease research and infectious disease research. Additionally, further studies are needed to fully understand the mechanism of action of CCFP and its potential toxicity.
Métodos De Síntesis
CCFP can be synthesized using various methods, including the one-pot synthesis method, the Suzuki coupling method, and the Schiff base condensation method. The one-pot synthesis method involves the reaction of 5-chloro-2-fluorobenzaldehyde, phenylhydrazine, and 3-acetyl-4-hydroxy-2H-chromen-2-one in the presence of acetic acid and ethanol. The Suzuki coupling method involves the reaction of 5-chloro-2-fluoroboronic acid, phenylboronic acid, and 3-acetyl-4-hydroxy-2H-chromen-2-one in the presence of palladium catalyst and base. The Schiff base condensation method involves the reaction of 5-chloro-2-fluorobenzaldehyde and 3-acetyl-4-hydroxy-2H-chromen-2-one in the presence of phenylhydrazine and acetic acid.
Aplicaciones Científicas De Investigación
CCFP has been found to have potential applications in various research fields, including cancer research, inflammation research, and neurodegenerative disease research. In cancer research, CCFP has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, CCFP has been shown to inhibit the production of pro-inflammatory cytokines. In neurodegenerative disease research, CCFP has been shown to have neuroprotective effects.
Propiedades
IUPAC Name |
2-(5-chloro-2-fluorophenyl)imino-N-phenylchromene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClFN2O2/c23-15-10-11-18(24)19(13-15)26-22-17(12-14-6-4-5-9-20(14)28-22)21(27)25-16-7-2-1-3-8-16/h1-13H,(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYWYXSIDFPXCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=C(C=CC(=C4)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClFN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-[(5-chloro-2-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-Ethoxyethyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2407264.png)


![2-(2,4-dimethylphenyl)-4-(4-vinylbenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2407269.png)
![2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2407270.png)


![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(isoxazol-5-yl)methanone](/img/structure/B2407276.png)
![8-bromo-3-(4-isopropylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2407278.png)
![3-[(3-chlorophenyl)methyl]-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2407279.png)

![4-(4-Methoxyphenoxy)-2-{3-[(4-methylpiperidin-1-yl)carbonyl]phenyl}pyrimidine](/img/structure/B2407283.png)
